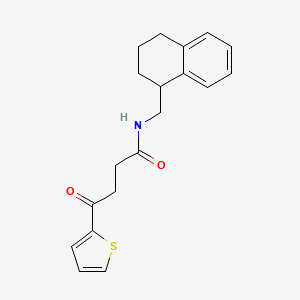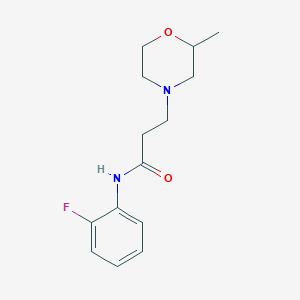
3-(5-Bromopyrimidin-2-yl)oxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromopyrimidin-2-yl)oxybenzamide, also known as BPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BPOB is a small molecule that can be synthesized through various methods and has been shown to have a unique mechanism of action that can be utilized in a variety of experiments.
Mecanismo De Acción
3-(5-Bromopyrimidin-2-yl)oxybenzamide has a unique mechanism of action that involves binding to a specific pocket on the MDM2 protein, thereby preventing the interaction between MDM2 and p53. This mechanism has been shown to be selective for MDM2 and does not affect other proteins in the ubiquitin-proteasome pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. These effects make this compound a potential candidate for the development of novel cancer therapies and anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-Bromopyrimidin-2-yl)oxybenzamide in lab experiments is its selectivity for MDM2, which allows for the specific targeting of the MDM2-p53 interaction. However, one limitation is that this compound has relatively low solubility in water, which can affect its efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 3-(5-Bromopyrimidin-2-yl)oxybenzamide. One direction is the development of more potent analogs of this compound that can be used in cancer therapy. Another direction is the investigation of the anti-inflammatory effects of this compound in various disease models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of biochemical research.
Métodos De Síntesis
3-(5-Bromopyrimidin-2-yl)oxybenzamide can be synthesized through a multistep process that involves the reaction of 5-bromopyrimidine-2-carboxylic acid with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then further reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.
Aplicaciones Científicas De Investigación
3-(5-Bromopyrimidin-2-yl)oxybenzamide has been used in various biochemical research applications, including the study of protein-protein interactions and the identification of potential drug targets. This compound has been shown to selectively inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, which has implications for cancer research.
Propiedades
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-2-7(4-9)10(13)16/h1-6H,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQWIYEPZXIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,6-dichlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562688.png)
![N-[(2-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562691.png)
![N-[(3-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B7562698.png)
![(2,5-Dimethylfuran-3-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7562712.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7562724.png)

![[1-(Oxolane-2-carbonyl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7562738.png)
![2-[4-(1-Hydroxyethyl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7562741.png)
![{3-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]benzyl}amine](/img/structure/B7562765.png)
![N-methyl-N-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7562766.png)

![[2-(2-chloro-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562776.png)